n-(2-Acetyl-5-chlorophenyl)formamide
Description
Structure
3D Structure
Properties
CAS No. |
6938-28-9 |
|---|---|
Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
N-(2-acetyl-5-chlorophenyl)formamide |
InChI |
InChI=1S/C9H8ClNO2/c1-6(13)8-3-2-7(10)4-9(8)11-5-12/h2-5H,1H3,(H,11,12) |
InChI Key |
YEBUBZSFNBNBET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)NC=O |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Acetyl 5 Chlorophenyl Formamide
Classical Formylation and Amidation Routes
Traditional methods for forming the amide bond in N-(2-Acetyl-5-chlorophenyl)formamide rely on direct formylation or the application of general amide bond formation strategies.
The most direct and common method for synthesizing this compound is the N-formylation of the precursor 1-(2-amino-4-chlorophenyl)ethanone (B2875990), also known as 2-amino-5-chloroacetophenone. This reaction involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the primary amine.
Formic acid is a frequently used reagent for this transformation. The reaction can be carried out by heating the amine with formic acid, often in a solvent like toluene (B28343), and using a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product. scispace.com This procedure is advantageous due to its simplicity and the use of readily available reagents. scispace.com Variations of this method may employ different catalysts or conditions to optimize the yield and reaction time. For instance, some procedures may use acetic formic anhydride (B1165640), which is a more reactive formylating agent but is also sensitive to moisture. scispace.com Other approaches utilize catalysts such as molecular iodine under solvent-free conditions to facilitate the reaction between the amine and formic acid, offering high efficiency and selectivity. organic-chemistry.org
Table 1: Selected Conditions for N-Formylation of Amines
| Formylating Agent | Catalyst/Conditions | Solvent | Typical Yield | Reference |
|---|---|---|---|---|
| Formic Acid (85% aq.) | Dean-Stark trap, reflux | Toluene | Excellent | scispace.com |
| Formic Acid | Molecular Iodine (5 mol%) | Solvent-free | Up to 94% | organic-chemistry.org |
| Formic Acid | Zinc Chloride (10 mol%) | Solvent-free | High | nih.gov |
| Formic Acid | Zinc Oxide (50 mol%) | Solvent-free | Good to Excellent | nih.gov |
This table presents general conditions for the N-formylation of various amines, which are applicable to the synthesis of the title compound.
Beyond direct formylation with formic acid, general strategies for amide bond formation can be applied. These methods typically involve the activation of a carboxylic acid (in this case, formic acid) or the use of a coupling reagent to facilitate the reaction with the amine. researchgate.net The fundamental principle involves reacting an activated carboxylic acid with an amine. researchgate.net
Common strategies include:
Conversion to Acyl Halides: Formic acid can be converted to formyl chloride, which is highly reactive towards amines. However, formyl chloride is unstable.
Use of Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate formic acid, enabling its reaction with 1-(2-amino-4-chlorophenyl)ethanone under milder conditions. nih.gov
Activated Esters: Formic acid can be converted into an activated ester, which then reacts with the amine to form the desired formamide (B127407). scispace.com
Transamidation: This involves the reaction of an existing amide with an amine, though it is less common for simple formylations. researchgate.net
These strategies are foundational in organic synthesis and provide a versatile toolkit for creating amide bonds, although for a simple formylation, the direct use of formic acid or its anhydride is often the most straightforward approach. researchgate.netunimi.it
Advanced Synthetic Approaches
Recent advancements in synthetic chemistry have introduced new methodologies that offer significant benefits over classical techniques, including reduced reaction times, lower energy consumption, and alignment with the principles of green chemistry.
Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions. researchgate.net Instead of conventional heating where heat is transferred inefficiently through the vessel walls, microwave irradiation directly couples with and heats the polar molecules in the reaction mixture. This leads to rapid, localized superheating, often resulting in dramatic reductions in reaction times, from hours to minutes, and frequently leading to cleaner reactions with higher yields. researchgate.netnih.gov
For the synthesis of this compound and related compounds, microwave irradiation can be applied to the N-formylation reaction. The direct heating of the amine and formylating agent mixture can significantly shorten the time required for the reaction to reach completion. lew.ro Studies on Suzuki cross-coupling reactions to create precursors for related compounds have shown that microwave irradiation can yield excellent results in very short timeframes, demonstrating the utility of this technology in synthesizing complex molecules and their intermediates. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Amide Formation
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours or days | Minutes | researchgate.net |
| Energy Transfer | Indirect, via conduction | Direct, via molecular coupling | |
| Heating Pattern | Bulk, non-uniform | Uniform, localized superheating | |
| Yields | Often lower | Often higher | researchgate.netnih.gov |
| Side Reactions | More prevalent | Reduced | researchgate.net |
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of formamides, including this compound, can be made more environmentally benign by adhering to these principles.
Key green chemistry principles applicable to formamide synthesis include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct formylation reactions generally have good atom economy.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. pharmtech.com The use of catalysts like molecular iodine or zinc chloride for N-formylation is an example of this principle in action. organic-chemistry.orgnih.gov
Design for Energy Efficiency: Energy requirements should be minimized. acs.org Microwave-assisted synthesis is a prime example of improving energy efficiency. lew.ro Performing reactions at ambient temperature and pressure is also ideal. acs.org
Use of Safer Solvents and Auxiliaries: Many traditional syntheses use hazardous organic solvents. Green approaches favor solvent-free conditions or the use of benign solvents like water or ethanol (B145695). pharmtech.com Several efficient N-formylation methods have been developed to work under solvent-free conditions. organic-chemistry.orgnih.gov
Use of Renewable Feedstocks: An emerging area involves using renewable resources. For instance, formamides have been synthesized using CO2 as a carbon source and H2 as a reducing agent, representing a sustainable pathway. rsc.org Another approach uses glycerol (B35011) derivatives as a carbonyl source for N-formylation. rsc.org
Domino reactions, also known as cascade or tandem reactions, are processes where multiple bond-forming transformations occur in a single step under the same reaction conditions without adding new reagents. iupac.orgresearchgate.net This approach is highly efficient as it reduces the number of synthetic steps, purification processes, and the amount of waste generated. e-bookshelf.denih.gov
While a specific domino reaction for the direct synthesis of this compound from simple precursors is not widely documented, the principles can be applied to the synthesis of complex amides. A domino reaction could be designed where the formation of the amine precursor, 1-(2-amino-4-chlorophenyl)ethanone, is immediately followed by an in-situ formylation step. Such processes allow for the construction of complex molecules from simple starting materials in a highly efficient manner, which is a primary goal of modern organic synthesis. iupac.org The development of such a process for this specific formamide would represent a significant advancement in synthetic efficiency. nih.gov
Precursor Synthesis and Reactant Considerations
The synthesis of this compound is fundamentally dependent on the availability and purity of its primary precursor, 2-amino-5-chloroacetophenone. The structure of this precursor contains the core aromatic ring with the requisite acetyl and chloro substituents, and a free amino group that serves as the reaction site for the subsequent formylation step. The strategic placement of these functional groups is crucial for the final product's identity.
Preparation of Anilines and Amines for Formylation
The direct precursor for the formylation reaction to obtain this compound is 2-amino-5-chloroacetophenone. While specific, detailed synthetic procedures for this particular precursor are not extensively documented in single sources, its preparation can be understood through established and analogous chemical transformations for similar substituted anilines.
A common strategy for synthesizing substituted anilines involves the reduction of a corresponding nitroaromatic compound. For instance, the preparation of 2-amino-4-chlorophenol (B47367) is achieved by the reduction of 4-chloro-2-nitrophenol (B165678) using finely powdered cast iron shavings in an acidic aqueous medium. prepchem.com The reaction proceeds by heating the mixture and gradually adding the nitro compound, with the reduction being complete when the starting material is consumed. prepchem.com Another method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst system, such as activated carbon and ferric trichloride (B1173362) hexahydrate, to reduce a nitrophenol derivative to its corresponding aminophenol. google.com These methods highlight a general and robust pathway—the reduction of a nitro group—to generate the necessary amino functionality on an aromatic ring, a key step that would be required in the synthesis of 2-amino-5-chloroacetophenone from a 2-nitro-5-chloroacetophenone intermediate.
The synthesis of the chloroacetophenone framework itself can be accomplished through methods like the chlorination of acetophenone (B1666503) in acetic acid, which yields chloroacetophenone upon reaction with chlorine gas. prepchem.com This demonstrates a general approach to introducing halogen substituents onto an acetophenone structure.
Role of Formic Acid and Other Formylating Agents
The conversion of the precursor aniline (B41778), 2-amino-5-chloroacetophenone, into the final product involves N-formylation, a reaction that introduces a formyl group (-CHO) onto the nitrogen atom of the amino group. Formic acid is a widely used, inexpensive, and non-toxic reagent for this purpose. researchgate.net
Formic Acid in N-Formylation:
Formic acid serves as the formyl source in the N-formylation of anilines and other amines. nih.govscispace.com The reaction mechanism generally involves the activation of the carbonyl group of formic acid, which increases the electrophilic character of the carbonyl carbon. rsc.org This is often facilitated by a catalyst or heat. Subsequently, the lone pair of electrons on the nitrogen atom of the aniline attacks the activated carbonyl carbon, leading to the formation of the formamide after dehydration. rsc.org
The efficiency of formylation using formic acid can be influenced by reaction conditions and the electronic properties of the aniline.
Catalysts: Various catalysts can be employed to promote the reaction. These include solid acid catalysts like silica (B1680970) sulfuric acid, Amberlite IR-120, and sulfated titania, which can facilitate the reaction under solvent-free or microwave conditions. researchgate.netscispace.com Metals such as indium have also been used as catalysts. nih.gov The catalyst functions by activating the formic acid, thereby making it more susceptible to nucleophilic attack by the amine. rsc.org
Reaction Conditions: N-formylation with formic acid can be performed under diverse conditions. It can be carried out in solvents like polyethylene (B3416737) glycol at room temperature or in toluene with a Dean-Stark trap to remove the water byproduct. nih.govscispace.com Solvent-free conditions are also effective, often at elevated temperatures (50-60°C) or with microwave assistance, which can reduce reaction times significantly. nih.govscispace.com
Substituent Effects: The electronic nature of substituents on the aniline ring affects the reaction rate and yield. Anilines with electron-donating groups (e.g., methyl, methoxy) tend to react more efficiently than those with electron-withdrawing groups (e.g., chlorine, bromine). rsc.org This is because electron-donating groups increase the nucleophilicity of the amino group, facilitating its attack on the formylating agent.
Other Formylating Agents:
Besides formic acid, a variety of other reagents have been developed for the N-formylation of amines. researchgate.net The choice of agent can depend on the substrate's reactivity, desired reaction conditions, and functional group tolerance. These agents often present different mechanisms and may require specific catalysts or conditions. The development of alternative formylating agents is often driven by the need for milder conditions, higher yields, or to avoid certain byproducts. researchgate.net For example, surrogates for carbon monoxide, such as oxalic acid, have been developed to circumvent the safety hazards associated with using the toxic and flammable CO gas directly. nih.govacs.org
| Formylating Agent | Typical Reaction Conditions and Characteristics | Reference |
|---|---|---|
| Acetic Formic Anhydride | A highly effective and widely used reagent. It is sensitive to moisture and cannot be stored long-term. | scispace.comjetir.org |
| Ammonium (B1175870) Formate | Used for formylating anilines and secondary amines, typically by refluxing in a solvent like acetonitrile. | nih.gov |
| Chloral | Produces excellent yields at low temperatures with chloroform (B151607) as the only byproduct. Effective for strongly basic primary amines and secondary amines. | nih.gov |
| Oxalic Acid | Used as a safe and environmentally benign carbon monoxide (CO) surrogate in manganese-catalyzed N-formylation of anilines. | nih.govacs.org |
| Cyanomethylformate | Successfully applied to the formylation of amino acid esters, providing good yields without loss of optical purity. | nih.gov |
Chemical Reactivity and Transformations of N 2 Acetyl 5 Chlorophenyl Formamide
Reactions of the Formamide (B127407) Moiety
The formamide group in N-(2-Acetyl-5-chlorophenyl)formamide is a primary site for several chemical transformations, including hydrolysis, dehydration, N-substitution, and reduction.
Hydrolysis and Dehydration Pathways of N-Arylformamides
N-arylformamides, including this compound, can undergo hydrolysis under acidic or basic conditions to yield the corresponding aniline (B41778) and formic acid. This reaction is a fundamental process for the cleavage of the amide bond.
Dehydration of N-arylformamides provides a synthetic route to isocyanides. This transformation is typically achieved using strong dehydrating agents such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine. nih.govresearchgate.net The resulting isocyanide from this compound would be 1-acetyl-4-chloro-2-isocyanobenzene, a reactive intermediate for various subsequent reactions.
| Reaction | Reagents and Conditions | Product |
| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Amino-5-chloroacetophenone and Formic Acid |
| Dehydration | POCl₃, Triethylamine, 0 °C | 1-Acetyl-4-chloro-2-isocyanobenzene |
N-Substitutions and Derivatization via Amide Nitrogen
The nitrogen atom of the formamide group in this compound can act as a nucleophile, allowing for N-substitution reactions. Under basic conditions, deprotonation of the amide nitrogen enhances its nucleophilicity, facilitating reactions with various electrophiles. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base, leading to the corresponding N-alkylated products.
Reductive Transformations of the Amide Group
The formamide group can be reduced to an amine, offering a pathway to N-methylated aniline derivatives.
Catalytic hydrogenation of N-arylformamides can lead to the formation of the corresponding amines. frontiersin.org The specific products depend on the catalyst and reaction conditions. For this compound, reduction would yield N-methyl-2-amino-5-chloroacetophenone.
Alternatively, strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of amides to amines. masterorganicchemistry.com In this case, the formyl group is reduced to a methyl group.
| Method | Reagent/Catalyst | Product |
| Catalytic Hydrogenation | H₂, Pd/C | N-methyl-2-amino-5-chloroacetophenone |
| Chemical Reduction | LiAlH₄ in THF | N-methyl-2-amino-5-chloroacetophenone |
The reduction of amides with LiAlH₄ proceeds through a well-established mechanism. The hydride from LiAlH₄ initially attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, with the assistance of the aluminum species, leads to the formation of an iminium ion, which is then further reduced by another equivalent of hydride to yield the final amine product.
Reactions Involving the Acetyl Group
The acetyl group, being ortho to the formamido group, plays a crucial role in intramolecular reactions, most notably in the synthesis of heterocyclic compounds such as quinazolines.
A key reaction of N-(2-acetylphenyl)formamides is their acid-catalyzed intramolecular cyclization to form 4-hydroxyquinazolines, which can then be converted to 4-chloroquinazolines. This transformation is a valuable method for the synthesis of the quinazoline (B50416) ring system. For this compound, this reaction would lead to the formation of 6-chloro-4-methylquinazoline (B1510944) derivatives. The process is believed to proceed via initial protonation of the acetyl carbonyl, followed by nucleophilic attack from the formamide oxygen or nitrogen, leading to a cyclized intermediate that subsequently rearranges and dehydrates to form the aromatic quinazoline ring.
Other potential, though less documented for this specific substrate, reactions of the acetyl group include the Mannich reaction, which would introduce an aminomethyl group at the methyl position of the acetyl group, and the Vilsmeier-Haack reaction, which could lead to formylation at the same position under specific conditions. cambridge.orgwikipedia.orgchemistrysteps.comijpcbs.comjk-sci.com
| Reaction | Reagents and Conditions | Product |
| Intramolecular Cyclization | Acid catalyst (e.g., H₂SO₄), heat | 6-Chloro-4-methylquinazolin-4-ol |
| Conversion to Chloroquinazoline | SOCl₂ or POCl₃ | 4,6-Dichloro-2-methylquinazoline |
Condensation Reactions
The acetyl group of this compound, being a methyl ketone, is a prime site for condensation reactions. These reactions typically involve the reaction of the enolate of the ketone with an electrophile, most commonly an aldehyde or another ketone.
One of the most well-established condensation reactions applicable to aryl methyl ketones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed reaction of an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). neliti.comnih.gov In the case of this compound, it can react with various aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like ethanol (B145695) to yield the corresponding chalcone derivatives. neliti.com These chalcones are valuable intermediates in the synthesis of various heterocyclic compounds, including flavonoids and pyrazolines.
The general scheme for the Claisen-Schmidt condensation of this compound is as follows:
Scheme 1: Claisen-Schmidt condensation of this compound with an aromatic aldehyde.
| Reactant 1 | Reactant 2 (Ar-CHO) | Base | Solvent | Product |
| This compound | Benzaldehyde | NaOH | Ethanol | (E)-N-(5-chloro-2-(3-phenylacryloyl)phenyl)formamide |
| This compound | 4-Methoxybenzaldehyde | KOH | Methanol | (E)-N-(5-chloro-2-(3-(4-methoxyphenyl)acryloyl)phenyl)formamide |
| This compound | 4-Nitrobenzaldehyde | NaOH | Ethanol | (E)-N-(5-chloro-2-(3-(4-nitrophenyl)acryloyl)phenyl)formamide |
Alpha-Functionalization of the Acetyl Methyl Group
The methyl group of the acetyl moiety is susceptible to a range of functionalization reactions at the alpha-position due to the acidity of its protons. These reactions allow for the introduction of various substituents, further diversifying the chemical space accessible from this compound.
A common transformation is the Willgerodt-Kindler reaction , which converts aryl methyl ketones into the corresponding thioamides. wikipedia.orgresearchgate.net This reaction is typically carried out by heating the ketone with sulfur and a secondary amine, such as morpholine. The resulting thioamide can then be hydrolyzed to the corresponding carboxylic acid or amide.
Another important alpha-functionalization is the haloform reaction . In the presence of a base and a halogen (chlorine, bromine, or iodine), the methyl group of the acetyl moiety can be converted into a trihalomethyl group, which is subsequently cleaved to form a carboxylate and a haloform (chloroform, bromoform, or iodoform).
Transformations of the Chlorophenyl Moiety
Halogen Reactivity on the Aromatic Ring
The chlorine atom on the phenyl ring of this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, its reactivity can be enhanced in the presence of a suitable catalyst, typically a transition metal complex.
Palladium-catalyzed cross-coupling reactions are particularly effective for the transformation of aryl chlorides. The Buchwald-Hartwig amination , for instance, allows for the formation of a new carbon-nitrogen bond by reacting the aryl chloride with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org This reaction would convert this compound into the corresponding N-aryl or N-alkyl derivative at the 5-position.
Similarly, Suzuki and Sonogashira couplings can be employed to form new carbon-carbon bonds. The Suzuki coupling utilizes a boronic acid or ester as the coupling partner, while the Sonogashira coupling employs a terminal alkyne. These reactions provide access to a wide array of biaryl and aryl-alkyne derivatives, respectively.
| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type |
| Buchwald-Hartwig Amination | R₂NH | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) | Strong base (e.g., NaOtBu) | 5-Amino derivative |
| Suzuki Coupling | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃) | 5-Aryl/Alkyl derivative |
| Sonogashira Coupling | R-C≡CH | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) co-catalyst | Base (e.g., Et₃N) | 5-Alkynyl derivative |
Electrophilic Aromatic Substitution Patterns
The aromatic ring of this compound is subject to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents: the formamido group (-NHCHO), the acetyl group (-COCH₃), and the chlorine atom (-Cl).
The formamido group is an ortho, para-directing and activating group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the ring. ijarsct.co.inijarsct.co.inlibretexts.org The acetyl group is a meta-directing and deactivating group. wikipedia.orgchemistrytalk.orgorganicchemistrytutor.com The chlorine atom is an ortho, para-directing but deactivating group. wikipedia.orglibretexts.org
Considering the combined effects of these substituents, the positions ortho and para to the activating formamido group are favored for electrophilic attack. However, the position ortho to the formamido group is also ortho to the deactivating acetyl group, and the other ortho position is sterically hindered by the acetyl group. Therefore, the most likely position for electrophilic substitution is the position para to the formamido group (and meta to the chlorine and acetyl groups).
For example, in the nitration of acetanilide (B955), a similar compound, the para-nitro product is predominantly formed. athabascau.cawvu.edu
Cyclization and Heterocycle Annulation Reactions
This compound can serve as a precursor for the synthesis of various heterocyclic systems. These reactions often involve the participation of both the acetyl and the formamido (or a derivative) groups.
For instance, after hydrolysis of the formamide to the corresponding amine (2-amino-5-chloroacetophenone), a variety of cyclization reactions can be envisioned. The resulting 2-aminoacetophenone (B1585202) is a well-known precursor for the synthesis of quinolines, indoles, and benzodiazepines. researchgate.netsciencemadness.orgwikipedia.orgresearchgate.netwum.edu.pl
The Combes quinoline (B57606) synthesis involves the acid-catalyzed condensation of a β-diketone with an aniline derivative. cambridge.orgwikipedia.orgnih.gov In this case, 2-amino-5-chloroacetophenone could react with a β-diketone to form a substituted quinoline.
The Bischler-Möhlau indole (B1671886) synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline. wikipedia.orgchemeurope.comscispace.comresearchgate.netresearchgate.net While not a direct cyclization of the title compound, its derivatives could be employed in such syntheses.
Furthermore, 2-aminoacetophenone derivatives are key starting materials for the synthesis of 1,4-benzodiazepines , a class of compounds with significant pharmacological activity. wikipedia.orggoogle.comnih.govjocpr.com The synthesis typically involves the reaction of the 2-aminoacetophenone with an α-amino acid or its derivative.
Formation of Isocyanates from this compound
The formamide functionality of this compound can be dehydrated to form the corresponding isocyanate. rsc.orgnih.govorganic-chemistry.orgresearchgate.net This transformation is a valuable synthetic tool, as isocyanates are highly reactive intermediates that can be used to synthesize a variety of compounds, including ureas, carbamates, and other heterocyclic systems.
The dehydration of formamides to isocyanides can be achieved using various reagents, such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, or the Burgess reagent. nih.govresearchgate.net
The general reaction is as follows:
Scheme 2: Dehydration of this compound to the corresponding isocyanate.
| Dehydrating Agent | Base | Solvent | Product |
| POCl₃ | Triethylamine | Dichloromethane | 1-Acetyl-4-chloro-2-isocyanatobenzene |
| Burgess Reagent | - | Dichloromethane | 1-Acetyl-4-chloro-2-isocyanatobenzene |
| Phosgene | Tertiary amine | Toluene (B28343) | 1-Acetyl-4-chloro-2-isocyanatobenzene |
Transformations to Benzoxazin-4-ones and Related Heterocycles
The synthesis of benzoxazin-4-ones from ortho-acyl-substituted anilides is a well-established transformation in heterocyclic chemistry. In the case of this compound, an intramolecular cyclization can be envisioned to yield 8-acetyl-6-chloro-4H-3,1-benzoxazin-4-one. This transformation typically requires a dehydrating agent or heating to facilitate the ring closure between the formamide and the acetyl group.
| Reactant | Product | Conditions | Yield |
| This compound | 8-Acetyl-6-chloro-4H-3,1-benzoxazin-4-one | Proposed: Acetic anhydride (B1165640), heat | N/A |
| N-(2-Benzoylphenyl)formamide | 8-Phenyl-4H-3,1-benzoxazin-4-one | Acetic anhydride, reflux | High |
| N-(2-Acetylphenyl)acetamide | 2-Methyl-8-acetyl-4H-3,1-benzoxazin-4-one | Polyphosphoric acid, heat | Good |
Cyclization Pathways to Oxadiazole and Thiadiazole Systems
The conversion of this compound into oxadiazole and thiadiazole systems would likely proceed through multi-step sequences involving the transformation of the acetyl group and subsequent cyclization with the formamide nitrogen.
Oxadiazole Synthesis:
A plausible route to a 1,2,4-oxadiazole (B8745197) derivative would involve the initial conversion of the acetyl group to an amidoxime. This could be achieved by reacting this compound with hydroxylamine. The resulting N-(2-(1-(hydroxyimino)ethyl)-5-chlorophenyl)formamide could then undergo cyclodehydration to form the corresponding 1,2,4-oxadiazole. This cyclization is often promoted by dehydrating agents such as acetic anhydride or phosphorus oxychloride.
| Intermediate | Product | Reagent |
| N-(2-(1-(hydroxyimino)ethyl)-5-chlorophenyl)formamide | 3-(2-Formamido-4-chlorophenyl)-5-methyl-1,2,4-oxadiazole | Acetic anhydride |
| N-Acylamidoxime | 3,5-Disubstituted-1,2,4-oxadiazole | Heat or acid/base |
Thiadiazole Synthesis:
For the synthesis of a thiadiazole ring, the formamide and acetyl moieties could be transformed into a thiohydrazide or a related sulfur-containing intermediate. For instance, treatment with Lawesson's reagent could potentially thionate both the formamide and acetyl groups, leading to a complex mixture. A more controlled approach would involve the conversion of the acetyl group into a hydrazone, followed by reaction with a sulfur source.
A more direct, albeit speculative, pathway could involve the reaction of this compound with a reagent like phosphorus pentasulfide (P4S10) or Lawesson's reagent under specific conditions to promote a cyclization-thionation cascade.
| Starting Material | Reagents | Product |
| This compound | 1. Hydrazine2. P4S10 or Lawesson's Reagent | 5-(2-Formamido-4-chlorophenyl)-2-methyl-1,3,4-thiadiazole (Proposed) |
| Acylhydrazone | Thioglycolic acid | 2,5-Disubstituted-1,3,4-thiadiazole |
Minisci-Type Carbamoylation Reactions with Formamides
The Minisci reaction is a radical-based process for the functionalization of electron-deficient heterocycles. Formamides can serve as precursors to carbamoyl (B1232498) radicals (•CONH2) under oxidative conditions. While simple formamide is commonly used, N-substituted formamides can also participate in these reactions, leading to N-substituted carbamoyl radicals.
In the context of this compound, it is conceivable that this compound could act as a source of the N-(2-acetyl-5-chlorophenyl)carbamoyl radical. This radical could then add to a protonated electron-deficient heterocycle, such as pyridine, quinoline, or isoquinoline. The reaction is typically initiated by an oxidizing agent, such as ammonium (B1175870) persulfate with a catalytic amount of silver nitrate, or through photoredox catalysis.
The regioselectivity of the addition is governed by the electronics of the heterocyclic substrate, with the radical typically attacking the positions ortho and para to the heteroatom.
| Heterocycle | Radical Source | Product(s) | Conditions |
| Pyridine | This compound | N-(2-Acetyl-5-chlorophenyl)pyridine-2-carboxamide andN-(2-Acetyl-5-chlorophenyl)pyridine-4-carboxamide | Proposed: (NH4)2S2O8, AgNO3 (cat.), H2O/CH3CN, heat |
| Quinoline | This compound | N-(2-Acetyl-5-chlorophenyl)quinoline-2-carboxamide andN-(2-Acetyl-5-chlorophenyl)quinoline-4-carboxamide | Proposed: Photoredox catalyst, visible light |
| Isoquinoline | This compound | N-(2-Acetyl-5-chlorophenyl)isoquinoline-1-carboxamide | Proposed: (NH4)2S2O8, AgNO3 (cat.), H2O/CH3CN, heat |
Structural Elucidation and Advanced Characterization of N 2 Acetyl 5 Chlorophenyl Formamide
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are fundamental in elucidating the structure of chemical compounds. For N-(2-Acetyl-5-chlorophenyl)formamide, a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its molecular structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.
Key expected vibrational frequencies include:
N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the formamide (B127407) group.
C=O Stretching (Amide): A strong absorption band is anticipated around 1670-1690 cm⁻¹ due to the carbonyl stretching of the formamide group.
C=O Stretching (Ketone): Another strong absorption band is expected for the acetyl group's carbonyl stretch, typically in the range of 1680-1700 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.
C-Cl Stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, would indicate the presence of the C-Cl bond.
Aromatic C-H and C=C Stretching: Peaks corresponding to the aromatic ring would also be present.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H (Amide) | 3200-3400 |
| C=O (Amide) | 1670-1690 |
| C=O (Ketone) | 1680-1700 |
| C-Cl | 600-800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of this compound, distinct signals for each type of proton are expected.
Formyl Proton (-CHO): A singlet is anticipated for the formyl proton, likely in the downfield region of 8.0-8.5 ppm.
Aromatic Protons: The three protons on the phenyl ring would appear as multiplets in the aromatic region, generally between 7.0 and 8.0 ppm. The specific splitting patterns would depend on their coupling with each other.
Acetyl Protons (-COCH₃): A singlet corresponding to the three methyl protons of the acetyl group is expected, typically in the range of 2.0-2.5 ppm.
Amide Proton (-NH-): A broad singlet for the amide proton is also expected, the chemical shift of which can be highly variable depending on the solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Formyl (-CHO) | 8.0-8.5 | Singlet |
| Aromatic (Ar-H) | 7.0-8.0 | Multiplet |
| Acetyl (-COCH₃) | 2.0-2.5 | Singlet |
| Amide (-NH-) | Variable | Broad Singlet |
The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule.
Carbonyl Carbons (C=O): Two distinct signals for the amide and ketone carbonyl carbons are expected in the downfield region, typically between 160 and 200 ppm.
Aromatic Carbons: Signals for the six carbons of the benzene (B151609) ring would appear in the range of 110-150 ppm. The carbon attached to the chlorine atom would be influenced by its electronegativity.
Acetyl Carbon (-CH₃): The methyl carbon of the acetyl group would give a signal in the upfield region, likely around 20-30 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 160-170 |
| C=O (Ketone) | 190-200 |
| Aromatic (Ar-C) | 110-150 |
| Acetyl (-CH₃) | 20-30 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 197.62 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to this mass. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
Common fragmentation pathways would likely involve the loss of the acetyl group (-COCH₃, 43 u) or the formyl group (-CHO, 29 u).
X-ray Crystallography and Solid-State Structure
X-ray crystallography provides the most definitive three-dimensional structure of a crystalline solid. As no experimental crystallographic data for this compound has been found, a discussion of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time. Such an analysis would require the successful growth of a single crystal of the compound and subsequent X-ray diffraction analysis.
Single Crystal X-ray Diffraction Analysis of Related Formamides and Acetamides
While a specific single-crystal X-ray structure for this compound is not publicly available, extensive analysis of closely related formamide and acetamide (B32628) structures provides a robust framework for understanding its likely molecular geometry and crystal lattice parameters. Studies on substituted N-phenylformamides, acetanilides, and their derivatives reveal conserved structural motifs and predictable variations based on substituent patterns rsc.orgacs.orgresearchgate.netnih.govnih.gov.
In analogous compounds like N-(2-chlorophenyl)acetamide and other substituted acetanilides, the core structure consists of a planar phenyl ring and a trans-amide group (-NH-C=O) acs.orgresearchgate.net. The planarity of the amide bond is a consistent feature. However, the dihedral angle between the phenyl ring and the amide plane can vary significantly depending on the nature and position of the substituents, particularly those at the ortho position, due to steric hindrance acs.org. For this compound, the ortho-acetyl group would be expected to induce a significant twist, similar to what is observed in other ortho-substituted acetanilides acs.org.
The crystal systems for these related compounds are commonly monoclinic or orthorhombic rsc.orgosti.gov. For instance, 2,6-dichloro-N-phenylformamide crystallizes in the orthorhombic system at room temperature, while acetanilide (B955) also adopts an orthorhombic (Pbca) space group rsc.orgosti.gov. The unit cell parameters are influenced by the specific packing arrangement adopted to accommodate intermolecular forces. A representative table of crystallographic data from analogous compounds is presented below to illustrate the expected values.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
|---|---|---|---|---|---|---|
| Acetanilide (295 K) | Orthorhombic | Pbca | 19.640 | 9.483 | 7.979 | osti.gov |
| 2,6-dichloro-N-phenylformamide (RT) | Orthorhombic | Pcan | 12.783 | 14.162 | 4.331 | rsc.org |
| 2-(4-Chlorophenyl)acetamide | Monoclinic | P2₁/c | 10.035 | 9.418 | 8.630 | nih.gov |
| N-(4-chlorophenyl)acetamide | Orthorhombic | Pbca | 21.051 | 9.689 | 7.771 | nih.gov |
Analysis of Crystal Packing and Intermolecular Interactions
The supramolecular architecture of formamides and acetamides in the solid state is predominantly governed by a network of intermolecular hydrogen bonds rsc.orgacs.org. The most significant of these is the N–H⋯O hydrogen bond formed between the amide proton (donor) and the carbonyl oxygen (acceptor) of adjacent molecules. This interaction is consistently observed to link molecules into one-dimensional chains or tapes rsc.orgnih.gov.
In the case of this compound, two carbonyl groups are present (one formyl, one acetyl), offering multiple acceptor sites for hydrogen bonding. The formyl N-H group would act as the primary hydrogen bond donor. It is highly probable that the primary intermolecular interaction would be an N–H⋯O=C hydrogen bond, linking molecules into chains. These chains then pack into more complex three-dimensional structures.
Investigation of Polymorphism and Isostructurality
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a well-documented phenomenon in substituted N-phenylamides rsc.orgacs.orgresearchgate.net. The existence of different polymorphic forms arises from the competition between various possible intermolecular interactions and molecular conformations. For example, studies on 2,6-disubstituted-N-phenylformamides have shown that they can undergo temperature-induced phase transformations from orthorhombic to monoclinic forms rsc.org. This transformation is driven by subtle shifts in molecular packing and intermolecular hydrogen bonding.
Given the structural complexity of this compound, with its multiple functional groups capable of engaging in different hydrogen bonding schemes, the potential for polymorphism is significant. Different crystallization conditions (e.g., solvent, temperature, cooling rate) could favor the formation of distinct crystal packing arrangements, leading to different polymorphs with unique physical properties.
Isostructurality, where different compounds crystallize in very similar structures, is also common in this class of compounds acs.orgresearchgate.net. For instance, replacing a substituent with another of a similar size and electronic character (e.g., chloro-methyl exchange) can sometimes result in an almost identical crystal packing rsc.org. A detailed analysis of a large library of monosubstituted acetanilides has revealed distinct isostructural groups, demonstrating that the amide functional group often has a more dominant effect on the crystal packing than the specific phenyl substituent acs.orgresearchgate.net. Therefore, it is plausible that this compound could be isostructural with other similarly substituted N-phenylformamides or acetamides.
Advanced Analytical Techniques for Purity and Identity Confirmation
Elemental Analysis
Elemental analysis is a fundamental technique for confirming the empirical formula of a newly synthesized compound. By precisely measuring the mass percentages of carbon, hydrogen, nitrogen, and other elements, it provides a direct verification of the compound's atomic composition against its theoretical values. For this compound, with the molecular formula C₉H₈ClNO₂, the expected elemental composition can be calculated with high precision.
The comparison between the experimentally determined percentages and the calculated values serves as a critical checkpoint for purity and identity. A close correlation (typically within ±0.4%) is considered strong evidence that the correct product has been synthesized and is free from significant impurities.
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Theoretical Mass % |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 54.70% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.08% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.94% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.09% |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.19% |
| Total | 197.621 | 100.00% |
Chromatographic Methods (e.g., TLC) for Reaction Monitoring and Product Isolation
Chromatographic techniques are indispensable tools in synthetic chemistry for monitoring the progress of a reaction and for the subsequent isolation and purification of the desired product. Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for qualitative reaction monitoring.
In the synthesis of this compound from its precursor, 2-amino-5-chloroacetophenone, TLC would be used to track the consumption of the starting material and the formation of the formylated product. A small sample of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.
The starting amine is significantly more polar than the resulting formamide. Consequently, the product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value compared to the starting material. By comparing the spots from the reaction mixture to reference spots of the starting material, a chemist can visually assess the reaction's progression. The disappearance of the starting material spot and the appearance of a single, new product spot indicate the completion of the reaction. This information is crucial for determining the appropriate time to stop the reaction and begin the workup and purification procedures, such as column chromatography, for which TLC data is also used to select the optimal eluent.
Theoretical and Computational Investigations of N 2 Acetyl 5 Chlorophenyl Formamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For N-(2-Acetyl-5-chlorophenyl)formamide, these calculations can elucidate its preferred three-dimensional structure, the distribution of electrons within the molecule, and its intrinsic stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. This equilibrium geometry corresponds to the most stable structure of the molecule in the gas phase.
The electronic structure, also determined through DFT, describes the distribution and energies of electrons within the molecule, which is crucial for understanding its chemical properties.
Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation (Note: The following table is illustrative. Specific computational data for this molecule is not available in the cited literature.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Lengths (Å) | C | C | Data not available | |
| C | N | Data not available | ||
| C | O | Data not available | ||
| C | Cl | Data not available | ||
| **Bond Angles (°) ** | C | N | C | Data not available |
| C | C | O | Data not available | |
| Dihedral Angles (°) | C | C | N | C |
| O | C | C | C |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. A molecule with a small HOMO-LUMO gap is generally more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap implies higher stability and lower chemical reactivity.
For this compound, the presence of electron-withdrawing groups (acetyl and chloro) is expected to lower the energy of the LUMO, potentially affecting the HOMO-LUMO gap and influencing its electrophilic character. Various quantum chemical parameters can be derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, which further quantify the molecule's reactive nature.
Table 2: Frontier Orbital Energies and Related Quantum Chemical Parameters for this compound (Note: The following table is illustrative. Specific computational data for this molecule is not available in the cited literature.)
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |
| HOMO-LUMO Energy Gap | ΔE | Data not available |
| Electronegativity | χ | Data not available |
| Chemical Hardness | η | Data not available |
| Chemical Softness | S | Data not available |
| Electrophilicity Index | ω | Data not available |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular and intermolecular bonding interactions. It provides a detailed picture of the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the electronic delocalization, also known as hyperconjugation.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution in a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions, conversely, represent areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. Green and yellow areas denote regions of intermediate or near-zero potential.
For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the acetyl and formamide (B127407) groups due to their high electronegativity and lone pairs of electrons. Positive potential (blue) would likely be concentrated around the hydrogen atom of the formamide group (N-H), making it a potential hydrogen bond donor. The aromatic ring would exhibit a more complex potential distribution influenced by the competing effects of the electron-withdrawing acetyl and chloro groups and the electron-donating formamide group.
Conformational Analysis and Energetic Preferences
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This compound possesses several rotatable single bonds, such as the bond connecting the phenyl ring to the formamide nitrogen and the bond connecting the acetyl group to the ring. Rotation around these bonds can lead to various conformers with different energies.
Computational methods can be used to map the potential energy surface of the molecule as a function of the rotation around these bonds. This analysis helps to identify the most stable conformers (those at energy minima) and the energy barriers for interconversion between them (transition states). The relative energies of the stable conformers determine their population at a given temperature. Understanding the preferred conformation is crucial as the molecule's shape can significantly influence its biological activity and physical properties. For this compound, steric hindrance between the ortho-acetyl group and the formamide group likely plays a significant role in determining the most stable conformation.
Reaction Mechanism Elucidation via Computational Chemistry
While no specific reaction mechanisms involving this compound have been computationally studied in the available literature, this compound could serve as a precursor in various organic syntheses. For example, computational studies could be employed to investigate the mechanism of its synthesis, such as the acylation of 2-amino-5-chloroacetophenone, or its participation in subsequent reactions like cyclizations or substitutions. These studies would involve locating the transition state structures for each step of the proposed mechanism and calculating the associated energy barriers to determine the most likely reaction pathway.
Transition State Characterization
In computational chemistry, a transition state (TS) represents a first-order saddle point on the potential energy surface (PES), corresponding to the highest energy barrier along a reaction pathway. The characterization of a transition state is crucial for understanding reaction kinetics and mechanisms. A key feature of a computationally located transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net
A plausible intramolecular reaction for this compound is the cyclization involving the nucleophilic attack of the formamide nitrogen or oxygen onto the electrophilic carbonyl carbon of the acetyl group, leading to the formation of a heterocyclic system. Density Functional Theory (DFT) calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to locate and characterize such transition states. researchgate.net
The transition state for this hypothetical intramolecular cyclization would be characterized by a specific geometry where the formamide and acetyl groups are oriented to facilitate bond formation. The activation energy (Ea) for the reaction is determined by the energy difference between the reactant (ground state) and the transition state.
Table 1: Calculated Properties of the Postulated Transition State for Intramolecular Cyclization
| Property | Value | Description |
| Activation Energy (Ea) | +35.5 kcal/mol | The energy barrier for the reaction, indicating the kinetic feasibility. |
| Imaginary Frequency | -250 cm⁻¹ | Confirms the structure as a true first-order saddle point. |
| N···C(acetyl) distance | 2.15 Å | The distance between the nucleophilic nitrogen and the electrophilic carbon. |
| O(formyl)···C(acetyl) distance | 2.30 Å | The distance between the formyl oxygen and the electrophilic carbon. |
| C=O(acetyl) bond length | 1.28 Å | Elongation of the acetyl carbonyl bond in the transition state. |
Note: The data in this table is hypothetical and serves as an illustrative example of results obtained from DFT calculations for a plausible reaction.
Reaction Coordinate Studies
A reaction coordinate is a geometric parameter that changes during the conversion of a reactant into a product. Reaction coordinate studies involve mapping the potential energy of the system as a function of this parameter, effectively tracing the lowest energy path from reactants to products via the transition state. A common computational technique for this is the Intrinsic Reaction Coordinate (IRC) calculation, which starts at the transition state geometry and follows the path downhill to both the reactant and product minima on the potential energy surface. acs.org
For the proposed intramolecular cyclization of this compound, the IRC analysis would confirm that the located transition state indeed connects the starting material to the cyclized product. The resulting potential energy profile provides a detailed view of the reaction mechanism, including the energies of reactants, products, and the transition state. acs.org
The study of the potential energy surface reveals the thermodynamic and kinetic aspects of the reaction. The relative energies of the stationary points (reactant, transition state, and product) indicate whether the reaction is exothermic or endothermic and provide the forward and reverse activation barriers.
Table 2: Relative Energies of Stationary Points Along the Reaction Coordinate
| Stationary Point | Description | Relative Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| Transition State | Cyclization TS | +35.5 |
| Product | Cyclized Heterocycle | -15.0 |
Note: The data in this table is hypothetical and illustrative of a typical reaction energy profile obtained from computational studies.
Spectroscopic Property Prediction from Computational Models
Computational quantum chemical methods are invaluable for predicting the spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) for nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and Time-Dependent DFT (TD-DFT) for UV-Visible spectroscopy, allow for the theoretical calculation of spectra that can be used to interpret and assign experimental data. nih.govresearchgate.net
NMR Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT calculations, is widely used for this purpose. mdpi.comruc.dk Calculated nuclear shielding tensors are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (formyl) | 8.4 | C (formyl) | 162.5 |
| H (amide) | 11.5 | C (acetyl C=O) | 200.1 |
| H (acetyl) | 2.6 | C (acetyl CH₃) | 28.9 |
| H (aromatic) | 7.5 - 8.2 | C (aromatic) | 120.0 - 140.0 |
Note: These values are illustrative predictions based on typical DFT calculations for similar aromatic compounds.
IR Spectroscopy
Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. DFT calculations can predict the frequencies and intensities of vibrational modes. nih.gov These predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental spectra. physchemres.org
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
| N-H Stretch | 3350 | Amide |
| C-H Stretch (aromatic) | 3100 | Phenyl ring |
| C=O Stretch (acetyl) | 1695 | Acetyl |
| C=O Stretch (formyl) | 1680 | Formamide |
| C-N Stretch | 1350 | Amide |
| C-Cl Stretch | 750 | Chlorophenyl |
Note: The data is hypothetical, representing typical results from DFT frequency calculations.
UV-Visible Spectroscopy
The electronic absorption spectrum (UV-Vis) is calculated using methods that can describe excited electronic states, such as Time-Dependent Density Functional Theory (TD-DFT). semanticscholar.org These calculations provide the maximum absorption wavelengths (λmax), oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). physchemres.org
Table 5: Predicted UV-Visible Absorption Data for this compound
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 340 | 0.08 | HOMO-1 → LUMO | n → π |
| 285 | 0.55 | HOMO → LUMO | π → π |
| 240 | 0.42 | HOMO-2 → LUMO | π → π* |
Note: This data is an illustrative example based on TD-DFT calculations for aromatic carbonyl compounds.
N 2 Acetyl 5 Chlorophenyl Formamide As a Synthetic Building Block
Precursor for Complex Organic Molecules
The utility of N-(2-Acetyl-5-chlorophenyl)formamide as a precursor stems from its array of reactive sites. The acetyl group (a ketone), the formamide (B127407) moiety, and the chlorinated aromatic ring can all participate in or be modified through various chemical reactions. This multi-functionality allows for the systematic construction of more complex molecular architectures.
The acetyl group's carbonyl carbon is electrophilic and its alpha-protons are acidic, enabling reactions such as nucleophilic additions, condensations, and alpha-functionalization. The formamide group can act as a protecting group for the aniline (B41778) nitrogen, or it can participate directly in cyclization reactions. The electron-withdrawing nature of both the acetyl and chloro groups deactivates the aromatic ring towards electrophilic substitution but can activate the chloro-substituent for nucleophilic aromatic substitution under certain conditions. This combination of features makes it a strategic starting point for synthesizing a diverse range of more elaborate organic compounds.
Role in the Synthesis of Heterocyclic Scaffolds
A primary application of this compound in synthetic chemistry is its use as a precursor for heterocyclic scaffolds, particularly quinolones. The ortho-positioning of the acetyl and N-formyl groups is ideal for intramolecular cyclization reactions.
Camps Cyclization for Quinolone Synthesis: N-(2-acylaryl)amides, the class of compounds to which this compound belongs, are known to undergo base-catalyzed intramolecular cyclization to form quinolin-4(1H)-ones in a reaction known as the Camps cyclization. In this reaction, a strong base abstracts a proton from the methyl group of the acetyl moiety, generating an enolate. This enolate then attacks the electrophilic carbonyl carbon of the formamide group in an intramolecular aldol-type condensation, leading to the formation of the heterocyclic ring. Subsequent dehydration yields the stable quinolone product.
For this compound, this reaction is expected to produce 6-chloro-2-methylquinolin-4(1H)-one, a valuable heterocyclic core found in many biologically active compounds.
| Starting Material | Reaction Type | Product | Typical Reagents |
|---|---|---|---|
| This compound | Camps Cyclization | 6-chloro-2-methylquinolin-4(1H)-one | Aqueous or alcoholic base (e.g., NaOH, EtONa) |
Other Potential Heterocyclic Syntheses: The structure of this compound also suggests its potential as a precursor for other heterocyclic systems. For instance, it could theoretically undergo cyclization with reagents like hydrazine (B178648) or thiourea (B124793) to yield triazole or oxadiazole derivatives, respectively, although specific literature for this substrate is not prevalent. The synthesis of various 1,3,4-oxadiazole (B1194373) derivatives from chlorophenyl precursors is a common strategy in medicinal chemistry. Similarly, the core structure is related to intermediates used in the synthesis of benzodiazepines and quinazolinones.
Intermediate in Multi-Step Organic Syntheses
The role of this compound as a synthetic building block is often as a key intermediate in a longer synthetic pathway. The formation of the 6-chloro-2-methylquinolin-4(1H)-one scaffold, as described above, is a prime example. This quinolone product is not typically the final target molecule but rather a subsequent intermediate that can be further elaborated.
Quinolone scaffolds are of significant interest in medicinal chemistry and materials science. The 6-chloro-2-methylquinolin-4(1H)-one intermediate possesses several handles for further modification:
The Chloro Group: Can be subjected to nucleophilic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups.
The Methyl Group: Can be functionalized, for example, through oxidation or condensation reactions.
The Lactam (Amide) Functionality: The N-H proton can be substituted, and the carbonyl group can undergo various reactions.
Therefore, the initial cyclization of this compound is a crucial step in a multi-step sequence to access complex, highly substituted quinolone derivatives.
Derivatization for Structure-Reactivity Relationship Studies
To explore structure-activity relationships (SAR) in medicinal chemistry, systematic modification of a lead compound is essential. This compound offers several sites for derivatization that would allow chemists to probe how different chemical features affect the reactivity of the molecule or the biological activity of its products.
The primary sites for derivatization include:
The Acetyl Group: This group can be readily modified. For example, reduction of the ketone would yield a secondary alcohol. This alcohol could then be esterified or etherified. The ketone can also be converted into an olefin via a Wittig reaction or condensed with active methylene (B1212753) compounds.
The Formamide Group: The formyl group can be removed via hydrolysis to regenerate the free amine (2-amino-5-chloroacetophenone). This amine can then be acylated with a wide variety of acid chlorides or anhydrides to introduce different substituents. This allows for the synthesis of a library of N-(2-acetyl-5-chlorophenyl)amides, where the nature of the acyl group can be varied to study its influence on the efficiency of subsequent cyclization reactions or the properties of the resulting products.
The Aromatic Ring: While the ring is electron-deficient, further electrophilic substitution could be possible under forcing conditions. More practically, the existing chloro-substituent could be replaced via advanced cross-coupling methodologies.
These potential modifications allow for the creation of a diverse library of analogues, which is fundamental for SAR studies.
| Derivatization Site | Potential Reaction Type | Resulting Functional Group | Purpose in SAR Studies |
|---|---|---|---|
| Acetyl Group | Reduction (e.g., with NaBH₄) | Secondary Alcohol | Investigate role of H-bond donor/acceptor ability. |
| Acetyl Group | Wittig Reaction | Alkene | Explore changes in geometry and electronics. |
| Formamide Group | Hydrolysis then Acylation | Substituted Amide | Study steric/electronic effects on cyclization or activity. |
| Chloro Group | Nucleophilic Aromatic Substitution / Cross-Coupling | Aryl, Alkoxy, Amino, etc. | Probe the effect of substituents at the 6-position of resulting quinolones. |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of N-(2-Acetyl-5-chlorophenyl)formamide should focus on moving beyond traditional methods to embrace greener and more innovative approaches.
Green Synthesis Methodologies: The principles of green chemistry encourage the use of environmentally benign solvents, reduced energy consumption, and atom economy. nih.govresearchgate.net Future synthetic strategies could explore the use of mechanochemistry, a solvent-free method that uses mechanical force to induce chemical reactions. beilstein-journals.org This approach could offer a more sustainable alternative to conventional solvent-based syntheses. Additionally, the use of biocatalysts, such as enzymes, could provide highly selective and environmentally friendly pathways to the target molecule.
Photocatalytic Synthesis: The use of light to drive chemical reactions offers a powerful and sustainable tool for organic synthesis. researchgate.netnih.gov Photocatalysis could be employed for the N-formylation of 2-amino-5-chloroacetophenone using a suitable carbon source, potentially under mild conditions. semanticscholar.org Research in this area could focus on developing novel photocatalysts that are efficient, stable, and recyclable. Recent advancements in using plastic waste as a carbon source in photocatalytic formamide (B127407) synthesis could also be an innovative and environmentally beneficial approach. ipc.ac.cn
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. uobasrah.edu.iq Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Synthesis | Reduced environmental impact, use of renewable resources. nih.govresearchgate.net | Development of biocatalysts and solvent-free mechanochemical methods. beilstein-journals.org |
| Photocatalysis | Use of light as a clean energy source, mild reaction conditions. researchgate.netnih.gov | Design of efficient and reusable photocatalysts. semanticscholar.orgipc.ac.cn |
| Flow Chemistry | Enhanced safety, scalability, and process control. uobasrah.edu.iq | Optimization of reactor design and reaction conditions for continuous production. |
Advanced Mechanistic Studies of its Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling its reactivity and designing new applications.
Hydrolysis Mechanisms: The formamide group is susceptible to hydrolysis under acidic or basic conditions. Detailed kinetic and mechanistic studies, potentially using techniques like isotopic labeling and computational modeling, could elucidate the precise pathways of this transformation. epa.govnih.gov Understanding the factors that influence the rate and mechanism of hydrolysis would be critical for applications where stability is a concern.
Cyclization and Rearrangement Reactions: The presence of the acetyl and formamide groups in ortho positions on the aromatic ring suggests the potential for intramolecular cyclization reactions to form heterocyclic structures, such as quinolines or other nitrogen-containing ring systems. mdpi.com Mechanistic studies could investigate the conditions (e.g., catalysts, temperature) that promote these cyclizations and identify the intermediates involved.
Hydrogenation Pathways: The catalytic hydrogenation of the acetyl and formamide groups could lead to a variety of reduced products. frontiersin.org Mechanistic investigations could explore the selectivity of different catalysts and reaction conditions to favor the formation of specific products, such as the corresponding amino alcohol or methylamine (B109427) derivatives.
Application in Materials Chemistry (Non-Biological)
The unique electronic and structural features of this compound suggest its potential use as a building block in the development of novel non-biological materials.
Precursor for Conductive Polymers: The aromatic nature of the molecule suggests it could be a precursor for the synthesis of conductive polymers. google.com Polymerization, either through chemical or electrochemical methods, could lead to materials with interesting electronic properties suitable for applications in sensors, organic electronics, or antistatic coatings.
Ligand in Metal-Organic Frameworks (MOFs): The formamide and acetyl groups contain oxygen and nitrogen atoms that can act as coordination sites for metal ions. This makes this compound a potential ligand for the construction of metal-organic frameworks (MOFs). pku.edu.cn MOFs are porous materials with applications in gas storage, separation, and catalysis. The specific functional groups on the ligand could be used to tune the properties of the resulting MOF.
Functional Dyes and Pigments: The chromophoric nature of the substituted benzene (B151609) ring suggests that derivatives of this compound could be explored as functional dyes or pigments. Modifications to the molecular structure could be used to alter the absorption and emission properties, leading to materials for applications in imaging, sensing, or as colorants.
| Potential Application | Rationale | Research Direction |
| Conductive Polymers | Aromatic structure suitable for polymerization. google.com | Investigation of polymerization methods and characterization of the resulting polymer's conductivity. |
| Metal-Organic Frameworks | Presence of coordinating N and O atoms. pku.edu.cn | Synthesis and characterization of MOFs using this compound as a ligand; exploring their porosity and catalytic activity. |
| Functional Dyes | Chromophoric substituted benzene ring. | Synthesis of derivatives with modified substituents to tune optical properties. |
Development of Catalytic Reactions Involving this compound
Beyond being a target for synthesis, this compound or its derivatives could play an active role in catalytic processes.
Organocatalysis: The formamide moiety can participate in hydrogen bonding and act as a Lewis base, making it a potential candidate for use as an organocatalyst. Research could explore its ability to catalyze reactions such as aldol (B89426) additions, Michael additions, or other carbon-carbon bond-forming reactions.
Catalytic Hydrogenation: As a substrate, the catalytic hydrogenation of this compound is of interest. researchgate.netmdpi.com Future research could focus on developing highly selective catalysts for the reduction of either the acetyl group, the formamide group, or both, leading to a range of valuable chemical intermediates.
Cross-Coupling Reactions: The chloro-substituent on the aromatic ring provides a handle for participation in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. nih.govnih.gov These reactions would allow for the facile introduction of a wide range of substituents, leading to a diverse library of derivatives with potentially new properties and applications.
Computational Design of New Derivatives with Tunable Properties
Computational chemistry offers powerful tools for the in-silico design and evaluation of new molecules, accelerating the discovery of compounds with desired properties.
Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govresearchgate.net These studies can provide insights into the effects of different substituents on the molecule's properties, guiding the design of new compounds with tailored electronic or optical characteristics.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics and intermolecular interactions of new derivatives. sciepub.com This would be particularly relevant for understanding how these molecules might behave in condensed phases or interact with other molecules in materials science applications. By simulating the behavior of designed derivatives, researchers can predict their physical properties and stability.
| Computational Method | Application | Research Goal |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectra. nih.govresearchgate.net | To guide the synthesis of derivatives with specific electronic and optical properties. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. sciepub.com | To predict the bulk properties and stability of new materials based on these derivatives. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Acetyl-5-chlorophenyl)formamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclization and Vilsmeier reactions, as demonstrated in structurally related formamides (e.g., N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide). Key variables include temperature control (80–100°C), stoichiometric ratios of reactants (e.g., diethylaminomalonate hydrochloride and guanidine carbonate), and purification via recrystallization using ethanol/water mixtures. Yield optimization (up to 82%) is achievable by adjusting reaction time and catalyst loading .
Q. Which spectroscopic techniques are most effective for characterizing the structure of N-(2-Acetyl-5-chlorophenyl)formamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the acetyl, chloro, and formamide functional groups by identifying characteristic peaks (e.g., formyl proton at δ 8.2–8.5 ppm, acetyl carbonyl at δ 170–175 ppm).
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>99%) by comparing retention times with standards (e.g., related compounds in Pharmacopeial Forum methods) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHClNO) via exact mass matching .
Q. How can researchers ensure the purity of N-(2-Acetyl-5-chlorophenyl)formamide, and what analytical methods detect impurities?
- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm). Relative response factors (RRF) and retention times (e.g., 0.4–1.8 min for related formamides) help quantify impurities. Column choice (C18 reverse-phase) and mobile phase (acetonitrile/water gradients) are critical. For trace impurities (<0.1%), tandem MS/MS or GC-MS is recommended .
Advanced Research Questions
Q. What challenges arise in the crystallographic analysis of N-(2-Acetyl-5-chlorophenyl)formamide, and how can SHELX software address them?
- Methodological Answer : Challenges include low crystal quality and twinning. SHELXL (via OLEX2 interface) refines structures using high-resolution data, incorporating restraints for disordered atoms. For twinned data, the HKLF5 format in SHELXL enables dual-domain refinement. The program’s robust algorithms handle weak diffraction patterns common in chloro-substituted aromatics .
Q. How do competing reaction pathways during synthesis affect product distribution, and what strategies mitigate undesired byproducts?
- Methodological Answer : Competing pathways (e.g., over-acylation or dechlorination) arise from excessive reagent use or improper temperature control. Mitigation strategies include:
- Stepwise addition of acetylating agents to prevent side reactions.
- Monitoring reaction progress via TLC or in-situ IR spectroscopy.
- Post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound .
Q. In cases of contradictory spectroscopic data, what systematic approaches confirm the structural assignment of N-(2-Acetyl-5-chlorophenyl)formamide?
- Methodological Answer :
- Cross-Validation : Combine H-C HSQC/HMBC NMR to resolve ambiguous proton-carbon correlations (e.g., distinguishing acetyl vs. formamide carbonyls).
- X-ray Diffraction : Single-crystal X-ray analysis provides unambiguous bond-length and angle data, resolving conflicts between NMR and MS interpretations.
- Computational Chemistry : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict NMR chemical shifts and IR spectra for comparison with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
